2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid typically involves the protection of the amine group followed by the formation of the bicyclic ring system. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by cyclization reactions to form the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group is acid-labile and can be removed under acidic conditions, making it useful in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- (1R,3S,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in organic synthesis and as a protecting group for amines .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-9(10(14)15)7-4-8(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
SOEKFLPEOGXHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2CC1C2)C(=O)O |
Origin of Product |
United States |
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